molecular formula C13H11N3S B14149037 2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine CAS No. 89075-44-5

2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine

Cat. No.: B14149037
CAS No.: 89075-44-5
M. Wt: 241.31 g/mol
InChI Key: ZAFBUZHSYWIITP-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound features an imidazo[4,5-c]pyridine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine typically involves multi-step reactions. One common method includes the cyclization of 3,4-diaminopyridine with benzaldehyde derivatives in the presence of sodium metabisulfite (Na₂S₂O₅). This reaction yields the imidazo[4,5-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Brominated or nitrated derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The methylsulfanyl group enhances its binding affinity and selectivity towards COX-2 over COX-1.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine is unique due to the presence of the methylsulfanyl group, which enhances its chemical reactivity and biological activity. This modification allows for selective inhibition of COX-2, making it a promising candidate for the development of anti-inflammatory drugs .

Properties

CAS No.

89075-44-5

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

2-(4-methylsulfanylphenyl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C13H11N3S/c1-17-10-4-2-9(3-5-10)13-15-11-6-7-14-8-12(11)16-13/h2-8H,1H3,(H,15,16)

InChI Key

ZAFBUZHSYWIITP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

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